Future research on [amino]acetic acid, if synthesized, could involve:
Note: This analysis is based on the structural features of the compound and knowledge about similar compounds. It does not represent actual data or findings for [amino]acetic acid, as no published information is available on this specific compound.
Chemical Identification
The compound 2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid is a significant biochemical compound with applications in proteomics research. It is recognized by its CAS number 1142211-90-2 and has the molecular formula C_{15}H_{20}N_{2}O_{4}. The molecular weight of this compound is approximately 288.34 g/mol .
Classification
This compound falls under the category of amino acids and derivatives, specifically those that incorporate piperidine and phenyl groups into their structure. Its structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological conditions due to the presence of the piperidine moiety.
Synthesis Methods
The synthesis of 2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid typically involves multi-step organic reactions. One common method includes:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and pressure) would be essential for replicating this synthesis in a laboratory setting, but such specifics are often proprietary or not disclosed in general literature.
Structural Representation
The molecular structure of 2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid can be represented using various notations:
CC1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2
InChI=1S/C15H20N2O4/c1-13-7-9-17(10-8-13)15(19)11-18(12-15(20)21)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,20,21)
These representations provide insight into the compound's functional groups and stereochemistry.
Reactivity and Reactions
The compound can participate in various chemical reactions typical for amino acids and derivatives:
Specific reaction conditions such as temperature, catalysts (if any), and solvents would be critical for optimizing these reactions.
Physical Properties
Chemical Properties
The compound exhibits typical properties associated with amino acids:
Additional analyses such as spectral data (NMR, IR) would provide further insights into its structural characteristics.
Scientific Uses
The primary application of 2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid lies within the field of proteomics research where it serves as a biochemical tool for studying protein interactions and modifications. Its structural features may also lend themselves to investigations into neuropharmacology, potentially aiding in drug discovery processes targeting neurological disorders.
[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid (CAS: 1142211-90-2) represents an understudied chemical entity with significant potential in medicinal chemistry. This structurally complex molecule integrates multiple pharmaceutically relevant motifs: a piperidine scaffold known for enhancing blood-brain barrier penetration, a phenylamino moiety contributing to aromatic interaction capabilities, and an acetic acid functional group that facilitates salt formation and solubility modification. The compound is commercially available through specialized suppliers like EOS Med Chem for research purposes, reflecting its relevance to early-stage drug discovery [1]. Despite its sophisticated architecture, comprehensive pharmacological characterization remains lacking—a significant omission given the established utility of piperidine derivatives in CNS-targeted therapeutics and enzyme modulation. This compound exemplifies the trend in contemporary medicinal chemistry toward multi-functional scaffolds that combine hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups within compact molecular frameworks. Its structural complexity offers numerous vectors for chemical modification, positioning it as a versatile candidate for structure-activity relationship exploration against diverse biological targets.
The strategic incorporation of the 4-hydroxypiperidine moiety in this compound aligns with established medicinal chemistry principles for enhancing target engagement and optimizing pharmacokinetic profiles. Piperidine derivatives constitute approximately 15% of small-molecule drugs approved by the FDA, underscoring their fundamental importance in drug discovery pipelines. The specific presence of the hydroxy group at the 4-position enhances hydrogen-bonding capacity while moderately influencing the basicity of the piperidine nitrogen—a crucial feature for modulating target interactions and membrane permeability [3] [4]. This molecular segment is strategically coupled with an amide linkage (2-oxoethyl group) that confers metabolic stability compared to ester-containing analogs while maintaining conformational flexibility.
Recent patent literature reveals structurally analogous piperidine derivatives demonstrating significant therapeutic potential:
Table 1: Therapeutic Applications of Structural Analogs from Patent Literature
Patent Reference | Therapeutic Area | Key Structural Features | Biological Target |
---|---|---|---|
US9586930B2 [6] | Neurodegenerative diseases | 1-Arylcarbonyl-4-oxypiperidine | Unspecified CNS targets |
WO2008109943A1 [5] | Oncology | Piperidine-linked phenylamino pyrimidine | Kinase enzymes |
EP2044044A2 [8] | Respiratory disorders | Acetic acid-terminated analogs | DP-2 receptors |
US7301050B2 [2] | Metabolic disorders | Phenoxyacetic acid derivatives | PPAR pathways |
The amido-ethylene spacer (-2-oxoethyl-) provides conformational flexibility that enables optimal pharmacophore presentation while maintaining metabolic resistance to esterases—addressing a key limitation in many carboxylic acid-containing therapeutics. This combination of hydrogen-bonding capability, controlled basicity, and structural rigidity-flexibility balance exemplifies modern approaches to overcoming common drug discovery challenges like poor oral bioavailability and limited brain penetration [1] [6].
The strategic molecular architecture of [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid positions it within a rich pharmacophore landscape of bioactive compounds. Several structural analogs demonstrate how specific modifications influence biological activity:
Bioisosteric replacements of the phenyl ring significantly alter target selectivity profiles. Compounds featuring heteroaromatic substitutions (pyridyl, thienyl) in place of the phenyl group show enhanced binding to kinase targets while maintaining the hydrogen-bonding capabilities of the hydroxypiperidine component. For instance, patent WO2008109943A1 documents analogs where the phenyl ring is replaced with pyrimidin-4-yl groups, yielding compounds with nanomolar IC₅₀ values against Janus kinase 2 (JAK2)—a validated oncology target [5]. The preserved acetic acid moiety in these analogs facilitates salt formation, addressing formulation challenges common to lipophilic kinase inhibitors.
The 4-hydroxypiperidine component appears in diverse therapeutic agents with varied indications:
Table 2: Structural Variations and Their Pharmacological Implications
Molecular Region | Bioisosteric Modifications | Observed Biological Impact | Reference Examples |
---|---|---|---|
Phenyl ring | Heteroaromatic substitution (pyridyl, pyrimidinyl) | Enhanced kinase inhibition; Improved solubility | [5] |
Acetic acid terminus | Tetrazole replacement | Maintained target affinity with enhanced bioavailability | [8] |
Hydroxypiperidine | Removal of 4-hydroxy group | Reduced CNS penetration; Altered target engagement | [6] |
Amide linker | Reverse amide configuration | Decreased metabolic stability; Reduced target affinity | [2] [5] |
Scaffold hybridization opportunities exist through combination with other pharmacophores. The compound's carboxylic acid terminus enables conjugation with amine-containing bioactive molecules, as demonstrated in US7301050B2 where phenoxyacetic acid derivatives show potent activity in metabolic disorders [2]. This positions the compound as a versatile building block for proteolysis-targeting chimera (PROTAC) development, where its hydroxypiperidine component could enhance cell permeability of larger bifunctional molecules. The electron-rich phenyl ring provides an orthogonal modification site for halogenation or functionalization to adjust electronic properties without disrupting the core pharmacophore relationships.
Despite its promising structural features, [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid suffers from significant research deficits that impede its therapeutic exploitation. The absence of comprehensive pharmacological profiling represents the most critical gap. While structurally similar compounds appear in patent literature [5] [6] [8], no public data exists regarding this specific molecule's target engagement, selectivity profiling, or cellular activity. This deficit severely limits rational repurposing or optimization efforts.
Three fundamental research imperatives emerge from current knowledge gaps:
Table 3: Computational Physicochemical Profiling and Research Needs
Parameter | Predicted Value | Research Implication | Experimental Approach |
---|---|---|---|
Molecular Weight | 306.34 g/mol | Optimal for drug-likeness | Confirm via mass spectrometry |
Hydrogen Bond Donors | 1 | Potential for BBB penetration | Permeability assays (PAMPA) |
Hydrogen Bond Acceptors | 5 | Moderate polarity | Caco-2 permeability studies |
Topological PSA | 76.22 Ų | Borderline for CNS drugs | In vivo pharmacokinetic studies |
LogP (predicted) | 1.91 | May require optimization | Chromatographic LogP determination |
The synthetic accessibility of this compound (as evidenced by commercial availability [1]) contrasts sharply with the absence of documented biological evaluation. This presents a compelling opportunity for academic investigators to explore its therapeutic potential without significant synthetic barriers. Future research should prioritize in vitro ADMET profiling to address potential liabilities early in development, particularly regarding metabolic stability and cytochrome P450 interactions. Additionally, cocrystallization studies with potential target proteins would provide invaluable structural insights for rational optimization—an approach successfully applied to analogous piperidine-containing therapeutics [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1